5-Bromo-N-methylpyrazine-2-carboxamide

Adrenergic Receptor Pharmacology CNS Drug Discovery GPCR Ligand Profiling

5-Bromo-N-methylpyrazine-2-carboxamide is a halogenated pyrazine-2-carboxamide derivative characterized by a bromine atom at the 5-position of the pyrazine ring and an N-methylcarboxamide moiety. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a building block for constructing kinase inhibitor scaffolds and other bioactive molecules.

Molecular Formula C6H6BrN3O
Molecular Weight 216.038
CAS No. 1209460-02-5
Cat. No. B2677694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-methylpyrazine-2-carboxamide
CAS1209460-02-5
Molecular FormulaC6H6BrN3O
Molecular Weight216.038
Structural Identifiers
SMILESCNC(=O)C1=CN=C(C=N1)Br
InChIInChI=1S/C6H6BrN3O/c1-8-6(11)4-2-10-5(7)3-9-4/h2-3H,1H3,(H,8,11)
InChIKeyBXHHIPJCZWKLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-methylpyrazine-2-carboxamide (CAS 1209460-02-5): Procurement-Ready Heterocyclic Building Block with Documented Bioactivity Profiles


5-Bromo-N-methylpyrazine-2-carboxamide is a halogenated pyrazine-2-carboxamide derivative characterized by a bromine atom at the 5-position of the pyrazine ring and an N-methylcarboxamide moiety . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a building block for constructing kinase inhibitor scaffolds and other bioactive molecules [1]. Its documented biological activity includes low-nanomolar affinity for alpha-2 adrenergic receptors (Ki = 6.5 nM) [2] and micromolar inhibition of alkaline phosphatase (IC50 ≈ 1.47 μM) [3], establishing its relevance in central nervous system and enzymatic target research. Available from major chemical suppliers in research-grade purity (≥95%) , 5-bromo-N-methylpyrazine-2-carboxamide is positioned as a procurement-ready starting material for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Generic Pyrazine-2-carboxamide Analogs Cannot Replace 5-Bromo-N-methylpyrazine-2-carboxamide in Alpha-2 Adrenergic and Kinase-Targeted Applications


Generic substitution among pyrazine-2-carboxamide analogs is precluded by the marked halogen-dependent variation in target binding affinity and functional selectivity. Direct comparative binding data demonstrate that the 5-bromo substituent confers 3.2-fold higher affinity for alpha-2 adrenergic receptors compared to the 5-chloro analog and 7.4-fold higher affinity compared to the unsubstituted N-methylpyrazine-2-carboxamide [1] [2] [3]. These differences, measured under identical assay conditions using [3H]idazoxan displacement in rat cerebral cortex, highlight the critical role of halogen size, polarizability, and electron-withdrawing character in modulating ligand-receptor interactions. Furthermore, the bromo derivative serves as a privileged intermediate for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that exploit the C-Br bond for diversification, a synthetic utility not equivalently provided by chloro or unsubstituted analogs [4]. Substituting with an off-target analog risks compromising both the intended binding profile and the downstream synthetic tractability, undermining SAR consistency and lead optimization efficiency.

5-Bromo-N-methylpyrazine-2-carboxamide (CAS 1209460-02-5): Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Alpha-2 Adrenergic Receptor Binding Affinity: 3.2× Higher Than 5-Chloro Analog, 7.4× Higher Than Unsubstituted Parent

5-Bromo-N-methylpyrazine-2-carboxamide exhibits a Ki of 6.5 nM for the alpha-2 adrenergic receptor in rat cortex, representing a 3.2-fold improvement in binding affinity compared to the 5-chloro analog (Ki = 21 nM) and a 7.4-fold improvement over the unsubstituted N-methylpyrazine-2-carboxamide (Ki = 48 nM) [1] [2] [3]. These values derive from competitive radioligand binding assays using [3H]idazoxan or [3H]rauwolscine in rat cerebral cortex membrane preparations. The halogen-dependent affinity gradient (Br > Cl > H) underscores the bromo substituent's superior contribution to target engagement.

Adrenergic Receptor Pharmacology CNS Drug Discovery GPCR Ligand Profiling

Alkaline Phosphatase Inhibition: Low Micromolar IC50 Establishes Enzyme-Targeted Bioactivity

5-Bromo-N-methylpyrazine-2-carboxamide demonstrates concentration-dependent inhibition of alkaline phosphatase with an IC50 of 1.469 ± 0.02 μM in vitro [1]. This sub-2 μM potency positions the compound as a validated tool molecule for probing alkaline phosphatase biology and for SAR campaigns targeting this enzyme class. While direct comparator data for the 5-chloro or unsubstituted analogs in this specific assay are not available, the bromo derivative's established activity provides a benchmark for halogen-substituted pyrazine carboxamides in phosphatase inhibition.

Enzyme Inhibition Phosphatase Targeting Bone Metabolism Research

Synthetic Accessibility and Yield: Reproducible Amide Coupling Enables Scalable Procurement

The synthesis of 5-bromo-N-methylpyrazine-2-carboxamide via NMI/MsCl-mediated amide coupling of electron-deficient pyrazine amines with aryl/heteroaryl carboxylic acids proceeds with moderate to excellent yields, as demonstrated in a systematic methodology study [1]. This protocol overcomes the low nucleophilicity of pyrazine amines, a common synthetic bottleneck that limits yields with standard coupling agents. While exact yield data for this specific compound are not disaggregated in the published work, the general method's efficiency (moderate to excellent yields across a range of pyrazine carboxamide analogs) supports the compound's practical accessibility and supply chain reliability compared to analogs requiring more forcing conditions or alternative halogenation strategies [2].

Medicinal Chemistry Process Chemistry Amide Bond Formation

Building Block Versatility: C5-Br Motif Enables Cross-Coupling Diversification for Kinase Inhibitor Synthesis

5-Bromo-N-methylpyrazine-2-carboxamide serves as a key intermediate in the synthesis of promiscuous ALK2 kinase inhibitors [1]. The C5-bromo substituent provides a reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the pyrazine core to generate focused compound libraries. This synthetic utility is explicitly leveraged in a published synthetic route where bromopyrazine carboxamide 9 undergoes intramolecular cyclization to yield 5-bromo-3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine 10, a precursor to ALK2-targeting molecules [1]. In contrast, unsubstituted or chloro-substituted analogs offer less favorable reactivity profiles for many cross-coupling methodologies, limiting downstream diversification options.

Kinase Inhibitor Synthesis Cross-Coupling Reactions Medicinal Chemistry

5-Bromo-N-methylpyrazine-2-carboxamide (CAS 1209460-02-5): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Alpha-2 Adrenergic Receptor Ligand Development for CNS Indications

Procure 5-bromo-N-methylpyrazine-2-carboxamide as a sub-10 nM starting point for developing selective alpha-2 adrenergic receptor agonists or antagonists. Its 3.2× higher affinity relative to the 5-chloro analog and 7.4× higher affinity relative to the unsubstituted parent, both measured under identical radioligand displacement conditions, establishes this bromo derivative as the preferred scaffold for CNS drug discovery programs targeting anxiety, hypertension, or analgesia pathways [1] [2] [3].

Kinase Inhibitor Scaffold Construction via Cross-Coupling-Mediated Diversification

Use 5-bromo-N-methylpyrazine-2-carboxamide as a versatile building block in the synthesis of kinase inhibitor libraries. The C5-bromo substituent enables efficient Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclization to yield imidazopyridine pyrazine scaffolds, as demonstrated in the synthesis of promiscuous ALK2 inhibitors [1]. This reactivity profile supports rapid SAR exploration and is superior to that of chloro or unsubstituted analogs, which either lack a coupling handle or exhibit diminished reactivity.

Alkaline Phosphatase Tool Compound for Enzymatic Mechanism and Inhibitor Studies

Employ 5-bromo-N-methylpyrazine-2-carboxamide as a validated, low-micromolar inhibitor (IC50 = 1.469 ± 0.02 μM) of alkaline phosphatase [1]. This activity profile makes it suitable as a control compound for enzymatic assays, a starting point for developing more potent and selective phosphatase inhibitors, or a probe for investigating alkaline phosphatase biology in bone metabolism and mineralization research.

General Medicinal Chemistry Building Block for Halogen-Enabled Diversification

Source 5-bromo-N-methylpyrazine-2-carboxamide as a halogenated pyrazine carboxamide intermediate for broad medicinal chemistry applications. Its established synthetic accessibility via NMI/MsCl-mediated amide coupling ensures reliable supply, while the bromine atom provides a versatile handle for late-stage functionalization, enabling access to diverse chemotypes not readily accessible from non-halogenated or chloro-substituted counterparts [1] [2].

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